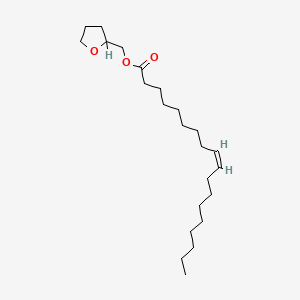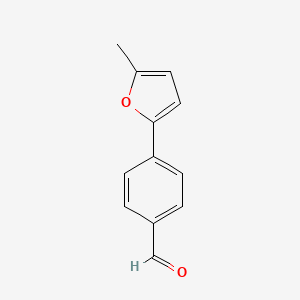
4-(5-Méthyl-2-furyl)benzaldéhyde
Vue d'ensemble
Description
4-(5-Methyl-2-furyl)benzaldehyde is an organic compound with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol . It is characterized by the presence of a benzaldehyde group attached to a furan ring, which is substituted with a methyl group at the 5-position. This compound is widely used in various industries due to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
4-(5-Methyl-2-furyl)benzaldehyde has a wide range of applications in scientific research, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-2-furyl)benzaldehyde typically involves the reaction of 5-methylfurfural with benzaldehyde under acidic or basic conditions. One common method is the condensation reaction, where 5-methylfurfural is reacted with benzaldehyde in the presence of a catalyst such as piperidine or pyrrolidine . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-(5-Methyl-2-furyl)benzaldehyde may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Methyl-2-furyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 4-(5-Methyl-2-furyl)benzoic acid.
Reduction: 4-(5-Methyl-2-furyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Mécanisme D'action
The mechanism of action of 4-(5-Methyl-2-furyl)benzaldehyde is primarily related to its ability to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . Additionally, the furan ring can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
4-(5-Methyl-2-furyl)benzaldehyde can be compared with other similar compounds, such as:
4-(2-Furyl)benzaldehyde: Lacks the methyl group on the furan ring, resulting in different reactivity and properties.
4-(5-Ethyl-2-furyl)benzaldehyde: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior and applications.
4-(5-Methyl-2-thienyl)benzaldehyde: Contains a thiophene ring instead of a furan ring, which affects its electronic properties and reactivity.
The uniqueness of 4-(5-Methyl-2-furyl)benzaldehyde lies in its specific substitution pattern and the presence of both a furan ring and a benzaldehyde group, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
4-(5-methylfuran-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPPZRZUEUFYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409801 | |
| Record name | 4-(5-methyl-2-furyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400748-10-9 | |
| Record name | 4-(5-methyl-2-furyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


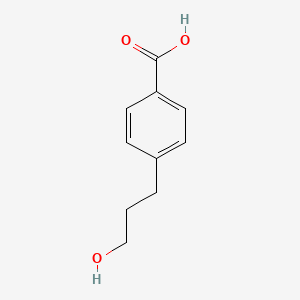
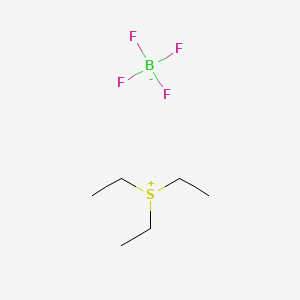

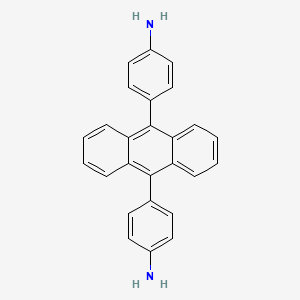
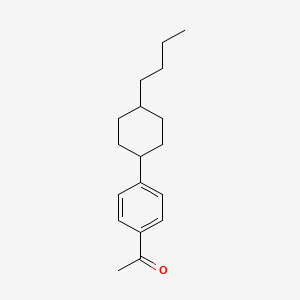
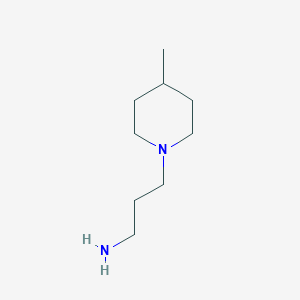
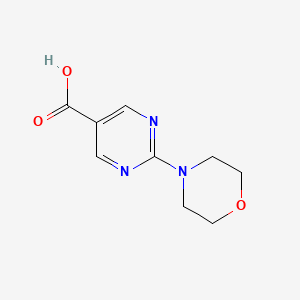
![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)
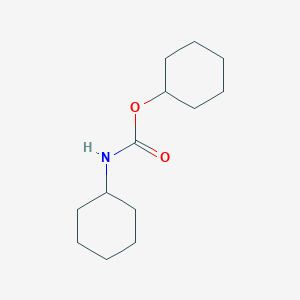
![5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598775.png)
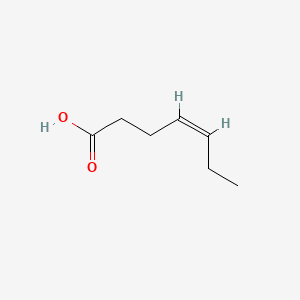
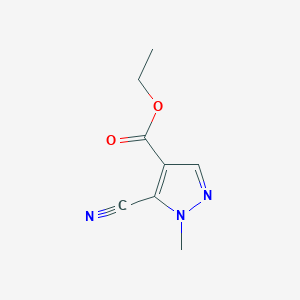
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)
